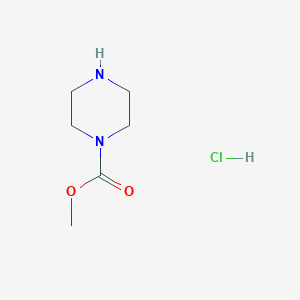

Methyl piperazine-1-carboxylate hydrochloride

描述

属性

IUPAC Name |

methyl piperazine-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O2.ClH/c1-10-6(9)8-4-2-7-3-5-8;/h7H,2-5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTMYJZVBCVZCCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CCNCC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30593379 | |

| Record name | Methyl piperazine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30593379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

873697-75-7 | |

| Record name | Methyl piperazine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30593379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl piperazine-1-carboxylate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Deprotection of 1-tert-Butyl 4-Methyl Piperazine-1,4-Dicarboxylate

One common method involves starting from 1-tert-butyl 4-methyl piperazine-1,4-dicarboxylate, which undergoes acid-mediated deprotection to yield methyl piperazine-1-carboxylate hydrochloride.

- Procedure : The protected compound is dissolved in dichloromethane (6 mL) and treated with hydrogen chloride in ethyl acetate solution (4 M, 3 mL) at room temperature for 1 hour.

- Outcome : The reaction mixture is then concentrated by solvent removal, yielding a white solid product with a high yield of approximately 99%.

- Reaction Conditions : Mild temperature (20°C), short reaction time (1 hour), and use of common solvents such as dichloromethane and ethyl acetate.

This method is efficient and straightforward, providing a high-purity hydrochloride salt suitable for further applications.

| Parameter | Details |

|---|---|

| Starting material | 1-tert-butyl 4-methyl piperazine-1,4-dicarboxylate |

| Solvent | Dichloromethane |

| Acid reagent | HCl in ethyl acetate (4 M) |

| Temperature | 20°C |

| Reaction time | 1 hour |

| Yield | 99% |

| Product | This compound (white solid) |

One-Pot Synthesis via Protonated Piperazine Intermediates

A more general and versatile synthetic approach involves the use of protonated piperazine salts (e.g., piperazine monohydrochloride) reacting with acylating agents such as methyl chloroformate.

- Mechanism : Protonation of piperazine selectively protects one nitrogen, allowing monosubstitution at the other nitrogen without forming disubstituted byproducts.

- Catalysis : Metal ions supported on polymeric resins catalyze the reaction, enhancing efficiency and enabling heterogeneous catalysis.

- Solvents : Common solvents like methanol or acetic acid are used, with reactions proceeding at room temperature or under reflux.

- Advantages : This method is cost-effective, scalable, and aligns with green chemistry principles due to catalyst recyclability and mild conditions.

- Microwave Acceleration : Microwave-assisted synthesis can further reduce reaction times and improve yields.

This approach is adaptable to various monosubstituted piperazine derivatives, including this compound, and is suitable for pharmaceutical research and development.

| Parameter | Details |

|---|---|

| Starting material | Piperazine monohydrochloride |

| Acylating agent | Methyl chloroformate |

| Catalyst | Metal ions on polymeric resin |

| Solvent | Methanol or acetic acid |

| Temperature | Room temperature or reflux |

| Reaction time | Variable; microwave reduces time |

| Yield | High (varies by conditions) |

| Advantages | One-pot, selective monosubstitution, catalyst reuse |

Comparative Analysis of Preparation Methods

| Method | Advantages | Limitations | Application Scope |

|---|---|---|---|

| Acid-mediated deprotection of protected piperazine | High yield, simple operation, mild conditions | Requires protected starting material | Laboratory and small-scale synthesis |

| One-pot synthesis via protonated piperazine | Selective monosubstitution, catalyst reuse, green chemistry | Requires catalyst and optimization for scale | Pharmaceutical R&D, diverse derivatives |

| Catalytic methylation in autoclave | High yield, industrial applicability | High temperature and pressure, specialized equipment | Industrial scale methylation of piperazines |

Research Findings and Notes

- The acid deprotection method yields nearly quantitative conversion to the hydrochloride salt, making it highly efficient for producing this compound with minimal impurities.

- The one-pot protonated piperazine method offers a versatile platform for synthesizing various monosubstituted piperazines, including methyl carboxylates, with the benefit of heterogeneous catalysis and potential microwave acceleration to improve throughput.

- Catalytic methylation methods, while more general for methyl piperazine derivatives, provide insight into industrial-scale processes that could be adapted for related compounds, emphasizing the importance of catalyst choice and reaction conditions.

化学反应分析

Types of Reactions: Methyl piperazine-1-carboxylate hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium hydroxide or potassium carbonate in an aqueous or alcoholic medium.

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted piperazine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

科学研究应用

Antimicrobial Activity

Recent studies have indicated that derivatives of piperazine, including methyl piperazine-1-carboxylate hydrochloride, exhibit significant antimicrobial properties. These compounds are being explored as potential treatments for multidrug-resistant bacteria. Research has shown that certain piperazine derivatives can act as efflux pump inhibitors, enhancing the efficacy of existing antibiotics against resistant strains of bacteria such as Escherichia coli .

Central Nervous System Disorders

Piperazine derivatives are also being investigated for their neuropharmacological effects. This compound has been linked to potential therapeutic benefits in treating conditions such as anxiety and depression due to its interaction with neurotransmitter systems. Studies suggest that compounds with similar structures can modulate serotonin receptors, providing a pathway for developing new antidepressants .

Building Block for Drug Development

This compound serves as an important building block in the synthesis of various pharmaceutical agents. Its ability to undergo further functionalization makes it a valuable intermediate in the development of complex molecules with desired biological activities .

Optimization of Synthesis Techniques

Innovations in synthetic methodologies, such as the use of microwave irradiation for the preparation of piperazine derivatives, have made the production of this compound more efficient. These techniques allow for higher yields and reduced reaction times, facilitating its use in large-scale pharmaceutical production .

Study on Antibacterial Efficacy

A study published in the European Journal of Medicinal Chemistry explored the antibacterial properties of several piperazine derivatives, including this compound. The findings indicated that these compounds could significantly inhibit the growth of resistant bacterial strains, suggesting their potential role as antibiotic potentiators .

Neuropharmacological Research

Research conducted by Otsuka Pharmaceuticals highlighted the neuropharmacological potential of piperazine derivatives. The study demonstrated that this compound could influence serotonin receptor activity, which may lead to new treatments for anxiety disorders .

Safety and Regulatory Information

This compound is classified under several safety regulations due to its irritant properties. It is essential to handle this compound with care to avoid skin and eye irritation . Regulatory bodies have established guidelines for its safe use in laboratory and industrial settings.

作用机制

The mechanism of action of methyl piperazine-1-carboxylate hydrochloride involves its interaction with specific molecular targets. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that target enzymes or receptors in the body. The exact pathways and targets depend on the specific application and the final compound synthesized from it .

相似化合物的比较

Comparative Analysis with Structurally Similar Piperazine Derivatives

Structural and Functional Group Variations

Piperazine derivatives are distinguished by substituents on the piperazine ring, which significantly influence their physicochemical properties and applications. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Stability and Reactivity

- Acid Sensitivity : tert-Butyl derivatives (e.g., compounds 1a,1b) degrade in simulated gastric fluid due to ester hydrolysis, limiting their oral bioavailability . Methyl and benzyl esters show better stability under acidic conditions.

- Thermal Stability : this compound remains stable at room temperature, whereas Fmoc derivatives require refrigeration to prevent decomposition .

Key Differentiators and Challenges

- Substituent-Driven Solubility : Methyl esters enhance water solubility compared to bulky tert-butyl or hydrophobic aryl groups.

- Synthetic Scalability : Boc and Fmoc deprotection methods are scalable but require careful handling of corrosive gases (e.g., HCl) .

- Degradation Risks : tert-Butyl derivatives are unsuitable for oral formulations, whereas methyl esters are more robust .

生物活性

Methyl piperazine-1-carboxylate hydrochloride (MPCH) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships, and potential therapeutic applications, drawing from a variety of research studies and findings.

Chemical Structure and Properties

This compound is derived from piperazine, a common scaffold in pharmaceuticals. Its chemical structure can be represented as follows:

- Molecular Formula : C₇H₁₄ClN₃O₂

- Molecular Weight : 195.66 g/mol

The compound exhibits favorable physicochemical properties, including solubility in water and moderate lipophilicity, which are advantageous for drug formulation.

Biological Activity Overview

MPCH has been investigated for various biological activities, including:

- Antimicrobial Activity : While MPCH itself may not exhibit intrinsic antibacterial properties, it has been shown to enhance the efficacy of existing antibiotics by inhibiting efflux pumps in bacteria. This mechanism is critical in combating multidrug-resistant strains .

- Cytotoxicity : Studies have reported that MPCH displays cytotoxic effects against certain cancer cell lines, suggesting potential applications in oncology .

- Neurological Effects : The compound has been explored for its effects on the central nervous system, particularly as a potential modulator of neurotransmitter systems.

Structure-Activity Relationship (SAR)

Understanding the SAR of MPCH is essential for optimizing its biological activity. Research indicates that modifications to the piperazine ring and carboxylate group can significantly influence the compound's pharmacological profile. For instance:

| Modification | Effect on Activity |

|---|---|

| Methylation | Enhances lipophilicity and absorption |

| Substitution | Alters binding affinity to targets |

Case Studies and Research Findings

- Antibiotic Potentiation : A study demonstrated that MPCH could increase the effectiveness of antibiotics like ciprofloxacin against E. coli strains by inhibiting the AcrAB-TolC efflux pump . This finding highlights its potential role as an antibiotic adjuvant.

- Cytotoxicity Assessment : In vitro assays showed that MPCH exhibited significant cytotoxicity against several cancer cell lines, including breast and lung cancer cells. The IC₅₀ values were found to be in the micromolar range, indicating a need for further optimization to enhance selectivity and reduce toxicity .

- Neuropharmacological Studies : Research exploring the neuropharmacological effects of MPCH revealed its potential as a central nervous system modulator, with implications for treating anxiety and depression. The mechanism appears to involve modulation of serotonin receptors.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl piperazine-1-carboxylate hydrochloride, and how can reaction conditions be tailored to improve yield?

- Methodology : The synthesis of piperazine derivatives typically involves nucleophilic substitution or condensation reactions. For example, similar compounds like 1-(m-Methylbenzyl)piperazine dihydrochloride are synthesized by reacting piperazine with m-methylbenzyl chloride in methanol or acetonitrile under basic conditions, followed by HCl treatment to isolate the hydrochloride salt . Microwave-assisted synthesis or continuous flow reactors may enhance reaction efficiency and reduce side products .

- Key Parameters : Solvent polarity, temperature, and stoichiometric ratios of reagents significantly influence yield. Purification via recrystallization or column chromatography is critical to remove unreacted starting materials and by-products.

Q. How can researchers characterize the purity and structural integrity of this compound?

- Analytical Techniques :

- NMR Spectroscopy : and NMR confirm proton environments and carbon frameworks, particularly verifying the presence of the methyl carboxylate group and piperazine ring .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

- X-ray Crystallography : For crystalline derivatives, SHELXL refinement (via SHELX software) resolves bond lengths, angles, and stereochemistry .

Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?

- Solubility : Piperazine hydrochlorides are generally water-soluble due to ionic character. Solubility in organic solvents (e.g., DMSO, ethanol) should be empirically tested for reaction compatibility.

- Stability : Hydrochloride salts are hygroscopic; storage in desiccators at 2–8°C under inert atmospheres (N/Ar) is recommended to prevent decomposition .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data, such as anomalous thermal displacement parameters or twinning?

- Refinement Strategies : SHELXL’s full-matrix least-squares refinement accounts for anisotropic displacement parameters. For twinned crystals, the HKLF 5 format in SHELXTL integrates twin-law corrections .

- Validation Tools : R-factor discrepancies between and datasets should be analyzed using tools like PLATON to identify missed symmetry or disorder .

Q. What methodologies are effective in identifying and quantifying synthetic by-products or degradation impurities?

- Chromatographic Methods : Reverse-phase HPLC with UV detection (e.g., C18 columns, 0.1% TFA in mobile phase) separates impurities.

- Reference Standards : Impurity profiling using authenticated standards (e.g., tert-butyl piperazine carboxylate derivatives) ensures accurate quantification .

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological relevance of this compound?

- Functional Group Modifications : Introduce substituents to the piperazine ring (e.g., hydroxyl, benzyl groups) and compare bioactivity using assays like enzyme inhibition or receptor binding .

- Computational Modeling : Molecular docking (AutoDock Vina) and DFT calculations predict binding affinities and electronic properties linked to activity .

Methodological Considerations

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Hazard Mitigation : Use fume hoods, nitrile gloves, and eye protection. Spills should be neutralized with sodium bicarbonate and disposed of as hazardous waste .

- Ecotoxicity Data Gaps : Limited ecotoxicological data necessitate precautionary measures to prevent environmental release .

Q. How can researchers validate the reproducibility of synthetic protocols across different laboratories?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。